
1-Propylsulfanyl-propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 1-Propylsulfanyl-propan-2-one and related compounds typically involves condensation reactions, where 1-phenoxy-3-(propylsulfanyl)propan-2-ol reacts with formaldehyde and secondary aliphatic and heterocyclic amines, yielding aminomethoxy derivatives in 69–77% yields. The structure of these products is confirmed by elemental analysis, IR, and NMR spectroscopy (Jafarov et al., 2019).
Molecular Structure Analysis
While specific studies on the molecular structure of this compound are limited, research on similar sulfanyl compounds provides insight. For instance, the crystal structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by X-ray diffraction, illustrating the molecular geometry and interactions within similar sulfanyl-containing compounds (Feng, 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often result in compounds with antimicrobial properties. For example, aminomethoxy derivatives have been shown to be more efficient antimicrobial agents than those currently used in medicine, as evidenced by their activity against bacteria and fungi (Jafarov et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, detailed studies specifically addressing these properties are scarce in the literature.
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and potential chemical transformations, are of significant interest. The compound's ability to undergo various chemical reactions, including condensation with formaldehyde and secondary amines to yield aminomethoxy derivatives, highlights its versatility and potential for further functionalization (Jafarov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Synthesis and Antimicrobial Activity: The synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane has been studied. These compounds, derived from 1-Propylsulfanyl-propan-2-one, have shown significant efficiency as antimicrobial agents, surpassing some of the current medical antiseptics in their efficacy against bacteria and fungi (Jafarov et al., 2019).
- Aminomethyloxy Derivatives: Similar research involved creating aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a close relative of this compound. These derivatives were tested for their antimicrobial properties, particularly as additives to lubricating oils and antiseptics against various microbes (Dzhafarov et al., 2010).
Catalysis and Corrosion Inhibition 3. Corrosion Inhibition: A study on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a compound related to this compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This application is vital in industrial settings to protect metal surfaces (Hamani et al., 2017).
Chemical Synthesis 4. Synthesis of Novel Compounds: The compound has been utilized in the synthesis of new chemical entities. For instance, a study explored the use of a derivative of this compound in the synthesis of novel diaryl-2,3-dihydro-1H-pyridin-4-ones via a double Mannich reaction-elimination tandem sequence (Devi & Perumal, 2007).
Chemical Properties and Analysis 5. Adsorption and Decomposition Studies: Research on the adsorption and decomposition of propan-2-ol, a closely related compound, provides insights into the interaction of similar compounds with various catalysts. This type of study is crucial for understanding chemical reactions and processes involving these compounds (Zawadzki et al., 2001).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as aminomethyl derivatives of alkyl(aryl)sulfanylalkanes, are widely used as biologically active compounds and drugs . They are also used as additives improving the properties of oils and fuels .
Mode of Action
It’s known that similar compounds can undergo mannich condensation with formaldehyde and secondary amines, leading to the formation of new aminomethoxy derivatives . These derivatives can have various biological activities .
Biochemical Pathways
Similar compounds are known to play an important role in synthetic organic chemistry and applied studies .
Result of Action
Similar compounds are known to display various biological activities, including antitumor activity, cardiovascular effects, antimalarial properties, and antidepressant properties .
Action Environment
It’s known that similar compounds can be used in a wide range of environments, including in the development of synthetic organic chemistry and applied studies .
Eigenschaften
IUPAC Name |
1-propylsulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLCZGMHUPYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

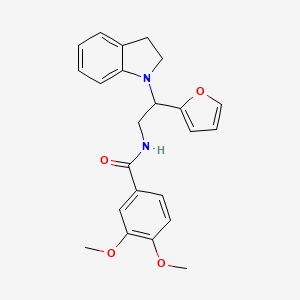
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)
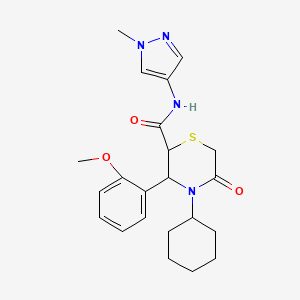
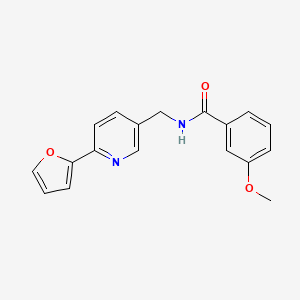
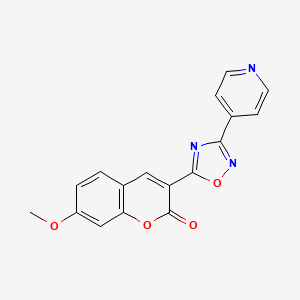

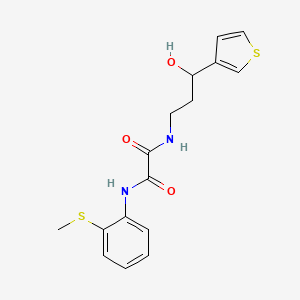
![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)